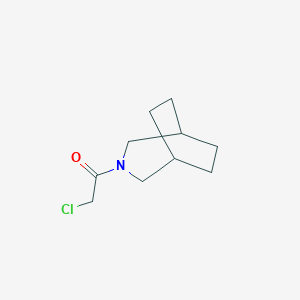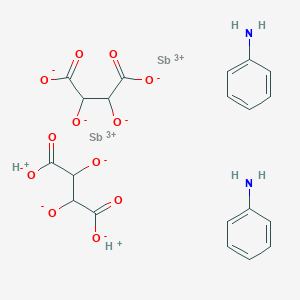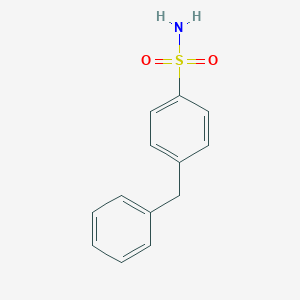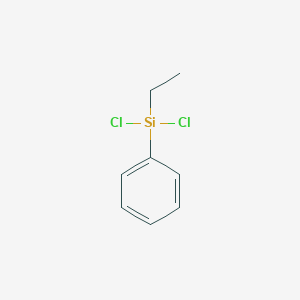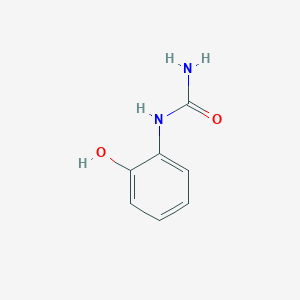![molecular formula C5H9O3P B074375 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 1449-91-8](/img/structure/B74375.png)
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, also known as MPTO, is a cyclic phosphorus compound that has been studied for its potential use in various scientific applications.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with biological molecules, such as enzymes, to alter their activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane in lab experiments is its stability, which makes it easy to handle and store. However, its low solubility in water and organic solvents can make it difficult to work with in certain applications.
Direcciones Futuras
Future research on 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane could explore its potential use in drug development, as well as its ability to interact with other biological molecules. It could also be studied for its potential use in the development of new materials with unique properties. Additionally, further investigation into its mechanism of action could provide insights into its potential therapeutic uses.
Métodos De Síntesis
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can be synthesized through a two-step process, starting with the reaction of 2,3-dimethyl-2,3-dinitrobutane with sodium methoxide to yield 2,3-dimethyl-2,3-dinitro-1-butene. This intermediate is then reacted with trimethylene oxide in the presence of a phosphorus catalyst to yield 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane.
Aplicaciones Científicas De Investigación
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has been studied for its potential use as a ligand in coordination chemistry, as well as for its ability to form stable complexes with transition metal ions. It has also been investigated for its potential use in the development of new materials, such as polymers and dendrimers.
Propiedades
Número CAS |
1449-91-8 |
|---|---|
Nombre del producto |
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
Fórmula molecular |
C5H9O3P |
Peso molecular |
148.1 g/mol |
Nombre IUPAC |
4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9O3P/c1-5-2-6-9(7-3-5)8-4-5/h2-4H2,1H3 |
Clave InChI |
OMAIORNZIIDXOB-UHFFFAOYSA-N |
SMILES |
CC12COP(OC1)OC2 |
SMILES canónico |
CC12COP(OC1)OC2 |
Otros números CAS |
1449-91-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



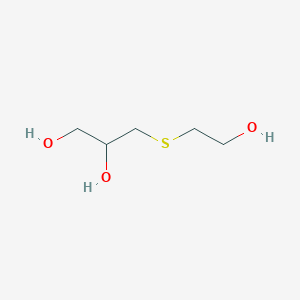
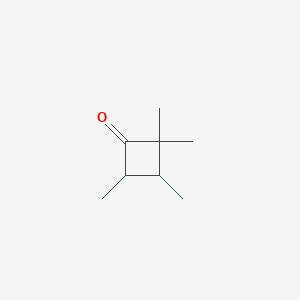
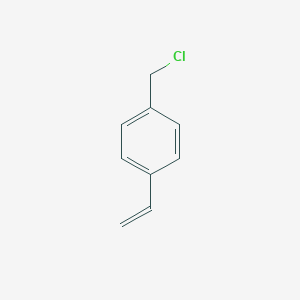
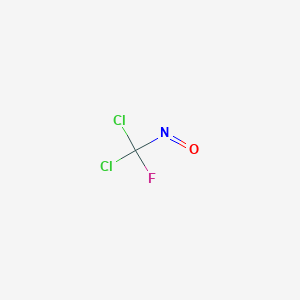

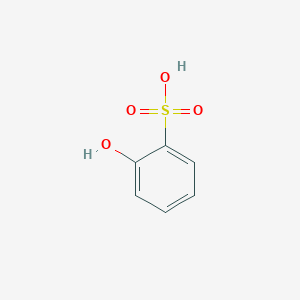
![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

